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Abstract
AWT020 is an investigational bifunctional fusion protein that represents a novel approach in

cancer immunotherapy by combining a humanized anti-PD-1 nanobody with an engineered

interleukin-2 (IL-2) mutein.[1] This design aims to leverage the synergistic effects of checkpoint

inhibition and targeted cytokine stimulation within the tumor microenvironment (TME).

Preclinical and early clinical data suggest that AWT020 can effectively reprogram the TME from

an immunosuppressive to an immune-active state, primarily by promoting the expansion and

activation of tumor-infiltrating CD8+ T cells while mitigating the systemic toxicities associated

with high-dose IL-2 therapy.[1][2] This guide provides a comprehensive overview of AWT020's

mechanism of action, its multifaceted interactions with the TME, and detailed methodologies of

the key experiments supporting these findings.

Core Mechanism of Action
AWT020 is engineered for targeted action within the tumor microenvironment. It consists of two

key components: a high-affinity anti-PD-1 nanobody and a modified IL-2 cytokine (IL-2c).[1]

Targeted Delivery via PD-1 Binding: The anti-PD-1 component of AWT020 directs the fusion

protein to programmed cell death protein 1 (PD-1), which is highly expressed on tumor-

infiltrating lymphocytes (TILs).[1] This targeted binding achieves two primary objectives: it
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delivers the IL-2c payload directly to the tumor site and simultaneously blocks the inhibitory

PD-1/PD-L1 signaling pathway, thus relieving a critical immune checkpoint.[1][3]

Engineered IL-2 Mutein for Enhanced Safety and Efficacy: The IL-2c component of AWT020

has been modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Rα or

CD25) and has a deliberately attenuated affinity for the beta and gamma subunits (IL-2Rβγ).

[1][4] This modification is crucial as it prevents the activation of regulatory T cells (Tregs),

which are immunosuppressive and express high levels of CD25. Furthermore, the reduced

affinity for IL-2Rβγ minimizes systemic activation of peripheral T cells and Natural Killer (NK)

cells, which is a primary driver of the severe toxicities associated with traditional IL-2

therapies.[1]

By binding to PD-1 on TILs, AWT020 facilitates the cis-presentation of the IL-2 mutein to the IL-

2Rβγ complex on the same cell, leading to potent and localized activation of the STAT5

signaling pathway.[1] This targeted stimulation promotes the proliferation and effector function

of tumor-specific T cells directly within the TME.[1]
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Caption: Mechanism of AWT020 action in the tumor microenvironment.
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Modulation of the Tumor Microenvironment
AWT020's primary impact on the TME is the selective expansion and activation of CD8+ T

cells, effectively turning immunologically "cold" tumors into "hot" ones.[1]

Effects on Immune Cell Populations
Preclinical studies using a mouse surrogate, mAWT020, have demonstrated a significant shift

in the immune cell landscape within the tumor.

CD8+ T Cells: Treatment with mAWT020 leads to a preferential and robust expansion of

CD8+ T cells directly within the tumor.[1][4] This effect is significantly more pronounced

compared to treatment with an anti-PD-1 antibody alone, IL-2, or a combination of the two.[1]

Natural Killer (NK) Cells: AWT020 has minimal impact on the proliferation of NK cells, both

systemically and within the tumor.[1] This is a key differentiator from conventional IL-2

therapies, where NK cell activation is a major contributor to toxicity.[1]

Regulatory T cells (Tregs): Due to the IL-2 mutein's inability to bind to IL-2Rα, AWT020 does

not stimulate the expansion of immunosuppressive Tregs.[5]

Enhancement of T-Cell Activation
Gene expression profiling of tumors treated with mAWT020 revealed a significant upregulation

of genes associated with T-cell activation and expansion. These include Cd3d, Cd3e, Cd8a,

Il2ra, Cxcr3, Cxcr6, Zap70, Lck, and Pdcd1.[6] This indicates a broad and potent activation of

the T-cell machinery within the TME.

Summary of Preclinical and Clinical Data
Preclinical Efficacy in Syngeneic Mouse Models
The mouse surrogate of AWT020 (mAWT020) has demonstrated superior anti-tumor activity in

various preclinical models.[1][7]
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Model
Treatment
Group

Dosage Outcome Reference

MC38 (Colon

Carcinoma)
mAWT020 1 mg/kg

Significant

reduction in

tumor size vs.

αmPD1, HSA-IL-

2c, or

combination

[1]

mAWT020 0.3 mg/kg
100% complete

tumor regression
[1]

αmPD1 1 mg/kg

Less tumor

growth

suppression than

0.1 mg/kg

mAWT020

[8]

CT26 (Colon

Carcinoma)
mAWT020 1 mg/kg

70% complete

response
[6]

B16F10

(Melanoma -

"cold" tumor)

mAWT020 Not specified

>90% Tumor

Growth Inhibition

(TGI)

[6]

EMT6 (Breast

Carcinoma)
mAWT020 Not specified >90% TGI [6]

First-in-Human (FIH) Clinical Trial Data (NCT06092580)
Initial results from the Phase 1 dose-escalation study in patients with advanced or metastatic

cancers show that AWT020 is clinically active and has a manageable safety profile.[3][9]
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Parameter Data (as of Jan 8, 2025) Reference

Patients Treated 16 [3][6]

Dose Escalation Groups 0.3, 0.6, and 1 mg/kg [3][6]

Prior Anti-PD-(L)1 Therapy 6 patients [3][6]

Most Common TRAEs (Grade

1-2)

Rash, arthralgia,

hypothyroidism, nausea,

fatigue

[3][10]

Antitumor Activity

Clinically active in cancers with

primary or secondary

resistance to anti-PD-1

therapies. Disease stabilization

observed, with some patients

showing reductions in target

lesions.

[3][10]

Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize

AWT020, based on published information.[1]

STAT5 Phosphorylation Assay
This assay measures the activation of the IL-2 signaling pathway.

Cell Lines: Wild-type human T-lymphocyte cell line Hut 78 and a PD-1 overexpressing Hut-

78 cell line.

Procedure:

Cells are plated in 96-well deep plates at a density of 0.12 x 10^6 cells in 15 µL of HBSS

per well.

Cells are treated with 15 µL/well of varying concentrations of AWT020, an isotype control

(AWT020Iso), or recombinant human IL-2 (rhIL-2) and incubated at 37°C for 40 minutes.
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For blocking experiments, cells are pre-incubated with a parental anti-PD-1 antibody for 1

hour at 37°C before the addition of AWT020.

Following treatment, cells are lysed by adding 10 µL/well of supplemented lysis buffer and

incubated for 30 minutes at room temperature with shaking.

16 µL of the cell lysate is transferred to an HTRF 96-well low volume plate.

pSTAT5 signal is detected using a Homogeneous Time Resolved Fluorescence (HTRF) kit

(Phospho-STAT5 Tyr694) according to the manufacturer's instructions. 4 µL of a detection

buffer mixture containing pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody

(acceptor) is added to each well.

The plate is sealed and incubated overnight at room temperature before reading the HTRF

signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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